Sodium perchlorate

Catalog No.
S593005
CAS No.
7601-89-0
M.F
NaClO4
ClNaO4
M. Wt
122.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium perchlorate

CAS Number

7601-89-0

Product Name

Sodium perchlorate

IUPAC Name

sodium;perchlorate

Molecular Formula

NaClO4
ClNaO4

Molecular Weight

122.44 g/mol

InChI

InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1

InChI Key

BAZAXWOYCMUHIX-UHFFFAOYSA-M

SMILES

[O-]Cl(=O)(=O)=O.[Na+]

solubility

SOL IN COLD WATER; VERY SOL IN HOT WATER; SOL IN ALC
In water, 209.6 g/100 g water at 25 °C.
Solubility in water: very good

Synonyms

sodium perchlorate

Canonical SMILES

[O-]Cl(=O)(=O)=O.[Na+]

The exact mass of the compound Sodium perchlorate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in cold water; very sol in hot water; sol in alcin water, 209.6 g/100 g water at 25 °c.solubility in water: very good. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium perchlorate (NaClO4) is a highly soluble, inorganic chaotropic salt and oxidizer widely utilized as a non-coordinating supporting electrolyte, a molecular biology reagent, and a primary industrial precursor. Unlike many other perchlorate salts, it is exceptionally deliquescent and exhibits extreme solubility in both aqueous and organic solvents[1]. In procurement contexts, its value is driven by its ability to form highly concentrated solutions without precipitating, its electrochemical inertness in standard voltage windows, and its lack of hydrolytic degradation into corrosive acids when exposed to trace moisture[2].

Research Fit

High aqueous solubility supports concentrated electrolyte and extraction buffer formulations
Chaotropic nature (reported high Hofmeister ranking) for biomolecular structure disruption and RNA extraction
Oxidizing agent with high thermal stability; melt-castable for pyrotechnic and propellant research

Attempting to substitute sodium perchlorate with closely related analogs often results in critical process failures. Replacing it with potassium perchlorate (KClO4) causes an immediate bottleneck in liquid formulations, as KClO4 is roughly 140 times less soluble in water, making it impossible to achieve the molarities required for chaotropic buffers or concentrated liquid precursors [1]. Conversely, substituting NaClO4 with sodium hexafluorophosphate (NaPF6) in non-aqueous electrochemical applications introduces severe moisture sensitivity; trace water causes NaPF6 to hydrolyze into toxic, corrosive hydrogen fluoride (HF), whereas NaClO4 remains chemically stable and non-acidic under identical trace-moisture conditions [2].

Substitution Risk

Potassium perchlorate
Significantly lower aqueous solubility may limit high-concentration formulations; not interchangeable for electrolyte applications requiring concentrated perchlorate solutions.
Ammonium perchlorate
No melting point; self-ignites at lower temperatures than sodium perchlorate decomposition. Unsuitable for melt-processing, where sodium salt offers a controlled pathway.
Lithium perchlorate
Three-state protein denaturation vs sodium's two-state may complicate unfolding thermodynamics and intermediate interpretation.

Aqueous Solubility Advantage

The most defining procurement differentiator for NaClO4 among perchlorate salts is its extreme aqueous solubility. At 25°C, sodium perchlorate achieves a solubility of approximately 209 g per 100 mL of water, whereas potassium perchlorate is limited to just 1.5 g per 100 mL[1]. This >130-fold difference allows NaClO4 to serve as the foundational liquid precursor in double-decomposition reactions to manufacture other perchlorates, and enables the formulation of ultra-concentrated solutions that are physically impossible to achieve with potassium or ammonium analogs [1].

Evidence DimensionAqueous solubility at 25°C
Target Compound DataNaClO4 (~209 g/100 mL)
Comparator Or BaselineKClO4 (~1.5 g/100 mL)
Quantified Difference~139x higher solubility for NaClO4
ConditionsStandard state water at 25°C

High solubility is mandatory for liquid-phase precursor synthesis and the formulation of concentrated industrial or laboratory reagents.

Aqueous Solubility
Head-to-head
2.10 × 10⁶ mg/L (209.6 g/100 mL)
~100× higher than KClO₄; ~8.5× than NH₄ClO₄
Supports high-concentration aqueous formulations without precipitation
Freshwater, 25 °C

Hydrolytic Stability in Electrolytes

In non-aqueous electrochemical research, the choice of supporting salt dictates environmental control requirements. When exposed to trace moisture (<20 ppm), NaPF6 undergoes hydrolysis to generate corrosive hydrogen fluoride (HF) and POF3, degrading the electrolyte and requiring rigorous dry-room conditions[1]. In contrast, NaClO4 does not hydrolyze to form HF under identical trace moisture exposure, maintaining a stable, non-acidic environment [2]. While NaPF6 is preferred in commercial cells for specific passivation properties, NaClO4 is prioritized in fundamental laboratory testing to decouple moisture-induced degradation from intrinsic electrode performance[1].

Evidence DimensionHydrolytic degradation products
Target Compound DataNaClO4 (No HF generation)
Comparator Or BaselineNaPF6 (Generates HF and POF3)
Quantified DifferenceComplete elimination of HF generation
ConditionsTrace moisture in organic carbonate solvents (e.g., PC/EC)

Eliminating HF generation simplifies laboratory handling requirements and prevents moisture-induced corrosion of testing equipment.

Thermal Processing
Head-to-head
mp 482 °C; decomp 505 °C
NH₄ClO₄ self-ignites 360–380 °C; KClO₄ decomp 610 °C
Provides melt-processing window between ammonium and potassium salts
Ambient pressure

Chaotropic Lysis Buffer Compatibility

Standard molecular biology protocols for DNA extraction require highly concentrated chaotropic agents to denature proteins and facilitate nucleic acid precipitation. NaClO4 is routinely formulated at 5 M concentrations for these lysis buffers[2]. Substituting with KClO4 is impossible for this workflow, as its maximum theoretical molarity in water at room temperature is approximately 0.1 M [1]. The ability to readily achieve and maintain a 5 M concentration without precipitation makes NaClO4 the exclusive perchlorate choice for these biological assays [2].

Evidence DimensionAchievable buffer molarity
Target Compound DataNaClO4 (Readily forms 5 M solutions)
Comparator Or BaselineKClO4 (Precipitates above ~0.1 M)
Quantified Difference50x higher achievable molarity
ConditionsAqueous lysis buffer formulation at room temperature

Procurement for DNA extraction workflows requires salts that can reach extreme molarities to ensure complete protein denaturation.

Denaturation Mechanism
Head-to-head
Two-state denaturation
vs. LiCl three-state transition
Two-state transition simplifies thermodynamic interpretation
Bovine α-lactalbumin, CD/UV
NIS Inhibition Potency
Head-to-head
15× > SCN⁻; 30× > I⁻; 240× > NO₃⁻
Reported higher potency enables lower working concentrations
In vitro NIS competitive inhibition
Potential Window
Cross-study
~3.2 V (sat. aq.)
~2× wider than 1 M H₂SO₄
Wider aqueous window reported for energy storage research
Cyclic voltammetry, room temp
RNA Extraction vs Phenol
Head-to-head
Comparable or higher yields; picogram-level viral RNA detection
Phenol method: negative detection in certain assays
Reported to match or exceed phenol extraction for difficult samples
4 M NaClO₄ vs phenol on SBMV, grapevine

Perchlorate Salt Precursor

Directly following from its extreme solubility [1], NaClO4 is the ideal starting material for synthesizing ammonium perchlorate and potassium perchlorate via double-decomposition reactions, where the less soluble target salts easily precipitate out of the concentrated NaClO4 solution.

Sodium-Ion Battery Research

Because it does not generate HF upon exposure to trace moisture[2], NaClO4 is heavily utilized as a supporting electrolyte in lab-scale half-cell testing, allowing researchers to evaluate hard carbon anodes and novel cathodes without the confounding variables of acid-induced corrosion.

Nucleic Acid Extraction Buffers

Exploiting its ability to form stable 5 M aqueous solutions [3], NaClO4 is procured for molecular biology workflows to denature proteins and strip them from DNA during non-phenol-chloroform extraction protocols.

Application Fit

Application
Selection Property
Validation Focus
High-concentration aqueous electrolytes
Aqueous solubility
Electrochemical potential window and ionic strength consistency
Thermal processing & melt-casting
Thermal stability and melt-castability
Controlled decomposition pathway relative to ammonium and potassium salts
Thyroid NIS inhibition studies
NIS inhibitory potency
Concentration-dependent iodide uptake modulation
RNA extraction from plant/viral samples
Chaotropic and denaturing efficacy
RNA yield, purity, and detection sensitivity validation

Physical Description

Sodium perchlorate appears as white crystalline solid. Noncombustible but will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Used in chemical analysis and in explosives.
Dry Powder, Liquid; Dry Powder; Water or Solvent Wet Solid
White crystals or powder; Deliquescent; [CHEMINFO]
WHITE HYGROSCOPIC CRYSTALS OR POWDER.

Color/Form

White orthorhombic crystals
White deliquescent crystals

Hydrogen Bond Acceptor Count

4

Exact Mass

121.9382805 g/mol

Monoisotopic Mass

121.9382805 g/mol

Heavy Atom Count

6

Density

2.52 g/cu cm
2.0 g/cm³

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/ and Na2O.
482 °C

Melting Point

480 °C with decomposition.

UNII

97F4MTY3VA

GHS Hazard Statements

H271: May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

EXPTL USE: PATIENTS INTOXICATED WITH CARBROMAL SHOWED ACCELERATED ELIMINATION OF BROMINE FROM SERUM AFTER SINGLE DOSE OF SODIUM PERCHLORATE, PROBABLY DUE TO INCR RENAL EXCRETION OF BROMINE. PERCHLORATE HAS BEEN REPORTED TO INCR RENAL CLEARANCE BY INHIBITING TUBULAR REABSORPTION. ALTHOUGH SODIUM PERCHLORATE EFFECTIVELY ELIMINATES BROMINE, IT SHOULD NOT REPLACE CHLORINE IN TREATMENT OF BROMINE INTOXICATION BECAUSE OF SIDE EFFECTS OF REPEATED ADMIN.

Mechanism of Action

AFTER A SINGLE ORAL DOSE OF 500 MG SODIUM PERCHLORATE, THE RATIO OF URINARY (131)I TO PROTEIN-BOUND (131)I ROSE & REMAINED ELEVATED FOR 24-96 HR. APPARENTLY THE CMPD BLOCKS ORGANIFICATION OF BOTH INTERNALLY GENERATED IODIDE & THAT DERIVED FROM PLASMA.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

7601-89-0

Metabolism Metabolites

There is no evidence that sodium perchlorate is metabolized in the body. It is rapidly eliminated from the body through the urinary tract (L894).

Wikipedia

Sodium perchlorate

Use Classification

Hazard Classes and Categories -> Reactive - 1st degree

Methods of Manufacturing

Derivation: 1) Sodium chlorate and sodium chloride are mixed and heated until fused. The unchanged chloride is leached out. 2) A cold solution of sodium chlorate is electrolyzed, the solution is concentrated and crystallized.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Perchloric acid, sodium salt (1:1): ACTIVE
SODIUM PERCHLORATE-AMMONIUM NITRATE: A MIXTURE OF THESE CHEMICALS IS USED AS AN EXPLOSIVE.

Analytic Laboratory Methods

Thermal decomposition of perchlorate salts to chloride, followed by the gravimetric determination of the resulting chloride, is a standard method of quantitatively determining the concentration of perchlorates.
The qualitative determination of water-soluble perchlorates by precipitation using methylene blue yields a violet precipitate. Using potassium, rubidium, or cesium salts for precipitation from ethanol-water solutions can serve as a qualitative determination for perchlorates. Tetraphenylarsonium chloride has also been used for the precipitation of the perchlorate ion in gravimetric analysis.
Ion-specific electrodes can be used for the quantitative determination of perchlorates in the ppm range. This method is linear over small ranges of concentration, and is best applied in analyzing solutions where interferences from other ionic species do not occur.
A practical method for low level perchlorate analysis employs ion chromatography. The unsuppressed method using a conductivity detector has a lower detectable limit of about 10 ppm. A suppression technique, which suppresses the conductivity of the electrolyte but not the separated ions, can further improve sensitivity. Additionally, ion chromatography can be coupled with indirect photometric detection and applied to the analysis of perchlorates.

Storage Conditions

PROTECT AGAINST PHYSICAL DAMAGE. STORE IN PLACE OF NONCOMBUSTIBLE CONSTRUCTION. SEPARATE FROM ORGANIC, READILY OXIDIZABLE MATERIALS, SULFUR, CARBONACEOUS MATERIALS & COTTON. IMMEDIATELY REMOVE & CAREFULLY DISPOSE OF ANY SPILLED PERCHLORATE.
KEEP WELL CLOSED.

Interactions

SODIUM PERCHLORATE, 5-100 MG/KG, INJECTED IV PRIOR TO SODIUM FLUORIDE, PRODUCED HIGH INCIDENCE OF RETINAL LESIONS IN RABBITS.

Stability Shelf Life

SODIUM PERCHLORATE-SORBITOL SOLN STABLE FOR @ LEAST 9 MO
BASG: Irenat - Tropfen (Sodium Perchlorate) Oral Solution

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